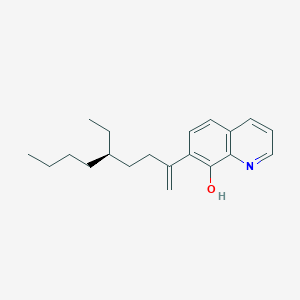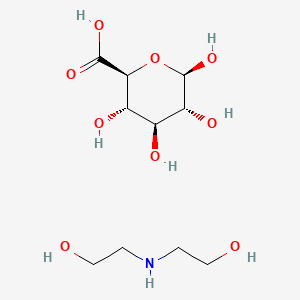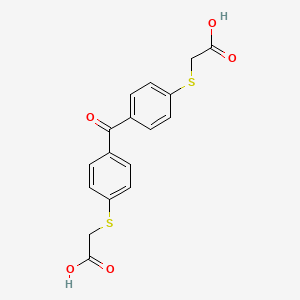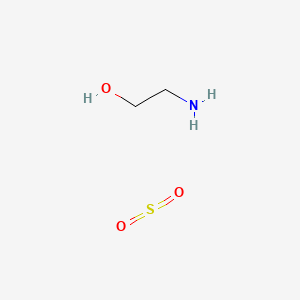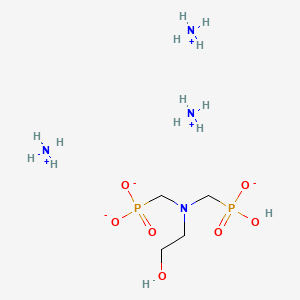
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It is a derivative of bisphosphonates, which are compounds containing two phosphonate groups. This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using automated systems to control the reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a variety of substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases.
Industry: The compound is used in industrial processes, including as a corrosion inhibitor and in the production of specialized materials.
Mecanismo De Acción
The mechanism of action of Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (((2-hydroxyethyl)imino)bis(methylene))bis-, triammonium salt
- [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonic acid
Uniqueness
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure and the presence of both phosphonate and amine groups. This combination of functional groups gives it distinct chemical and biological properties compared to other bisphosphonates.
Propiedades
Número CAS |
94107-64-9 |
|---|---|
Fórmula molecular |
C4H22N4O7P2 |
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3 |
Clave InChI |
FSEJJLUPAXZSIH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


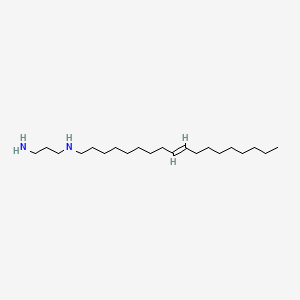
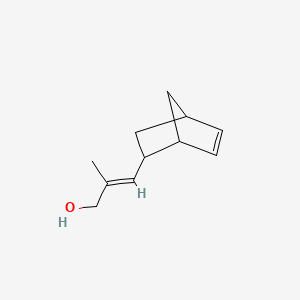
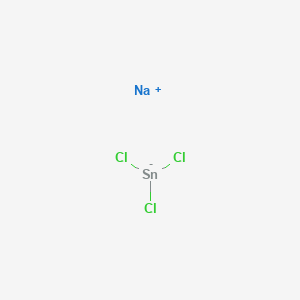
![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
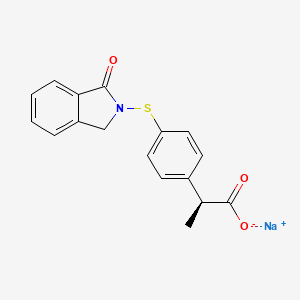

![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)

